N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
“N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, dihydroisoquinoline, and pyrido[2,3-d]pyrimidine derivatives. The reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions are usually carried out at elevated temperatures (80-150°C).
Time: Reaction times can vary from several hours to days.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: Interaction with biological receptors.
Medicine
Drug Development: Potential lead compounds for the development of new drugs.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of “N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures.
Isoquinoline Derivatives: Compounds with similar isoquinoline moieties.
Uniqueness
The uniqueness of “N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H19Cl2N5O3 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H19Cl2N5O3/c24-14-5-6-17(16(25)9-14)26-21(32)15-10-18(31)27-20-19(15)22(33)29-23(28-20)30-8-7-12-3-1-2-4-13(12)11-30/h1-6,9,15H,7-8,10-11H2,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
RJSPNXIBISMDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=C(C=C(C=C5)Cl)Cl)C(=O)N3 |
Origin of Product |
United States |
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